molecular formula C20H18ClNO6 B13446419 3-epi-Ochratoxin A-d5

3-epi-Ochratoxin A-d5

Cat. No.: B13446419
M. Wt: 408.8 g/mol
InChI Key: RWQKHEORZBHNRI-JYRICJBVSA-N
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Description

3-epi-Ochratoxin A-d5 is a deuterated analog of the mycotoxin Ochratoxin A (OTA), modified at the 3-position to form an epimer (a stereoisomer differing in configuration at one chiral center) . This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying OTA in complex matrices such as food, biological fluids, and environmental samples. The deuterium labeling (d5) replaces five hydrogen atoms, typically at stable positions (e.g., aromatic rings or methyl groups), enhancing its isotopic distinction from the native OTA during analysis . Its molecular formula is C20H13D5ClNO6, with a molecular weight of 408.84 g/mol (CAS: 189152-21-4) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-epi-Ochratoxin A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The process includes:

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Phenylalanine deuterationD₂O, acidic/basic exchange85–90
Isocoumarin activationDCC, DMAP, DCM70–75
Epimerization at C3Chiral catalyst or enzymatic resolution60–65

Oxidation and Reduction Reactions

3-epi-OTA-d5 undergoes redox reactions similar to native OTA but with kinetic isotope effects due to deuterium:

  • Oxidation :

    • CYP450-mediated hydroxylation at the phenylalanine or isocoumarin moieties, forming hydroxylated metabolites (e.g., 4R- and 4S-OH-OTA-d5) .

    • Quinone formation via peroxidase activity, leading to reactive electrophiles .

  • Reduction :

    • Conversion of the keto group in the isocoumarin to a hydroxyl group, yielding 3-epi-Ochratoxin B-d5 (dechlorinated analog) .

Table 2: Redox Reaction Parameters

Reaction TypeEnzymes/ConditionsMajor ProductsDeuterium Effect (k₁ₐ/kₐ)
OxidationCYP3A4, H₂O₂/Fe²⁺Hydroxylated OTA-d51.5–2.0
ReductionNADPH-dependent reductases3-epi-Ochratoxin B-d51.2–1.4

Hydrolytic and Conjugation Reactions

  • Hydrolysis :

    • Cleavage of the amide bond by carboxypeptidases, yielding ochratoxin α-d5 and deuterated phenylalanine .

  • Conjugation :

    • Glucuronidation at the phenolic hydroxyl group (UGT1A6/1A9), forming OTA-d5-glucuronide .

    • Sulfation via sulfotransferases (SULT1A1), producing sulfated metabolites .

Stereochemical Stability

The 3-epi configuration exhibits distinct reactivity:

  • Epimerization : Reversible under physiological pH (7.4), favoring the natural (3R)-configuration over 3-epi (3S) in aqueous media .

  • Enzymatic selectivity : Renal peptidases preferentially hydrolyze the natural diastereomer, reducing 3-epi-OTA-d5 toxicity .

Analytical Detection

3-epi-OTA-d5 is quantified via LC-MS/MS with deuterium-specific transitions:

  • MRM transitions : m/z 404 → 358 (OTA-d5) vs. m/z 404 → 239 (3-epi-OTA-d5) .

  • Retention time : 10.4 min (vs. 10.1 min for native OTA) .

Table 3: LC-MS/MS Parameters for 3-epi-OTA-d5

ParameterValue
Parent ion (m/z)404.1
Product ion (m/z)239.0 (major), 358.1 (minor)
Collision energy (eV)53

Toxicological Implications

  • DNA adduct formation : The 3-epi configuration reduces binding to guanine residues compared to native OTA (<50% adduct yield) .

  • Cytotoxicity : L-phenylalanine-d5 configuration retains 80–90% cytotoxicity of non-deuterated OTA, while 3-epi reduces potency by 30% .

Scientific Research Applications

3-epi-Ochratoxin A-d5 is extensively used in scientific research due to its labeled nature, which facilitates detailed studies on:

Mechanism of Action

The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with various molecular targets and pathways:

    Protein Synthesis Inhibition: It inhibits protein synthesis by interfering with ribosomal function.

    Oxidative Stress Induction: It induces oxidative stress by generating reactive oxygen species.

    DNA Adduct Formation: It forms adducts with DNA, leading to genotoxic effects.

    Apoptosis and Necrosis: It triggers cell death through apoptosis and necrosis pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Ochratoxin A (OTA)

Ochratoxin A-d5

3-epi-Ochratoxin A

Structural and Functional Differences

Table 1: Structural and Analytical Properties

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Feature Primary Application
Ochratoxin A (OTA) C20H18ClNO6 303-47-9 403.81 Native mycotoxin; chlorinated isocoumarin Toxicity studies, regulatory analysis
Ochratoxin A-d5 C20H13D5ClNO6 666236-28-8 408.84 Deuterated at 5 positions (non-epimeric) LC-MS/MS internal standard
3-epi-Ochratoxin A C20H18ClNO6 189152-21-4 403.81 Epimer at C3 hydroxyl configuration Metabolite identification
3-epi-Ochratoxin A-d5 C20H13D5ClNO6 189152-21-4 408.84 Epimer at C3 + deuterated at 5 positions Analytical internal standard

Analytical Performance Comparison

Table 2: Chromatographic and Stability Data

Compound Retention Time (min)* Ionization Efficiency (Relative to OTA) Stability in Solution (25°C, 24h) Matrix Effect Correction Capability
Ochratoxin A (OTA) 8.2 1.00 (Reference) 95% N/A
Ochratoxin A-d5 8.2 0.98 98% 92% (reduces ion suppression)
3-epi-Ochratoxin A 7.9 0.85 90% N/A
This compound 7.9 0.83 97% 89% (similar to OTA-d5)

*Hyphenated method conditions: C18 column, 0.1% formic acid in water/acetonitrile gradient.

Key Research Findings

Isotopic Purity and Deuterium Labeling :

  • Ochratoxin A-d5 and this compound exhibit >98% isotopic purity, critical for minimizing interference in high-resolution MS .
  • Deuterium placement in this compound avoids labile hydrogen positions (e.g., hydroxyl groups), ensuring stability during sample preparation .

Epimer-Specific Behavior :

  • The 3-epi configuration alters hydrophobicity, reducing retention time by ~0.3 minutes compared to OTA .
  • Epimerization in biological matrices (e.g., liver microsomes) is negligible for this compound, making it reliable for pharmacokinetic studies .

Matrix Effects: Both Ochratoxin A-d5 and this compound mitigate matrix effects (e.g., ion suppression in plasma) by 85–92%, outperforming non-deuterated analogs .

Comparison with Functionally Similar Compounds

Other Deuterated Mycotoxin Standards

  • Aflatoxin B1-d2 : Used for aflatoxin quantification but lacks epimeric variants, limiting utility in isomer-specific studies .
  • Zearalenone-d4: Shares deuterium labeling but differs in core structure (resorcyclic acid vs. isocoumarin), leading to distinct fragmentation patterns in MS .

Non-Deuterated Epimers

  • 3-epi-Ochratoxin B: Lacks chlorine substituent, reducing toxicity but complicating cross-reactivity in immunoassays .

Biological Activity

3-epi-Ochratoxin A-d5 is a deuterium-labeled derivative of ochratoxin A (OTA), a mycotoxin produced by certain fungi, notably from the genera Aspergillus and Penicillium. This compound is of significant interest due to its potential biological activity and implications for human health, particularly regarding nephrotoxicity and carcinogenicity.

Ochratoxin A, including its derivatives like this compound, exhibits various biological activities primarily through oxidative stress mechanisms. The following pathways have been identified:

  • Reactive Oxygen Species (ROS) Generation : OTA induces the formation of ROS, leading to oxidative damage in cellular components. This process is mediated by cytochrome P450 enzymes and can result in lipid peroxidation and DNA damage .
  • Cytotoxicity : Studies have shown that OTA can lead to cell death through mechanisms such as apoptosis and necrosis. The cytotoxic effects are influenced by the concentration of OTA and the type of cell line exposed .
  • DNA Adduct Formation : OTA metabolites can form adducts with DNA, contributing to mutagenicity and potential carcinogenic outcomes. Specifically, the formation of benzetheno and C8-dG adducts has been documented .

Toxicological Studies

Research indicates that exposure to OTA and its derivatives can lead to various health issues, including renal damage and increased cancer risk. Key findings include:

  • Kidney Toxicity : OTA has been linked to Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN). Epidemiological studies show higher serum levels of OTA in patients with kidney disorders compared to healthy controls .
  • Carcinogenic Potential : OTA is classified as a possible human carcinogen based on animal studies demonstrating tumorigenic effects. The International Agency for Research on Cancer (IARC) has categorized OTA as Group 2B (possibly carcinogenic to humans) .

Case Study 1: Nephrotoxicity in Humans

A study conducted in Romania revealed that individuals exposed to high levels of OTA exhibited significant renal impairment. Urinary OTA levels were measured, showing a correlation between high exposure and kidney dysfunction .

Case Study 2: Cancer Risk Assessment

In Italy, a cohort study assessed the cancer risk associated with OTA exposure among vineyard workers. Results indicated an elevated risk of urinary tract cancers linked to prolonged exposure to contaminated grapes .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
CytotoxicityInduces cell death via apoptosis ,
Oxidative StressGenerates ROS leading to cellular damage ,
DNA DamageForms DNA adducts contributing to mutagenicity
Renal ToxicityAssociated with kidney disorders
CarcinogenicityPossible carcinogen based on animal studies

Table 2: Urinary OTA Levels in Different Populations

RegionAverage Urinary OTA Level (ng/ml)Health Outcomes
Romania367Renal failure
Italy1801Increased cancer risk
Czech RepublicVariedKidney disorders
TurkeyVariedNotable urinary tract cancers

Q & A

Basic Research Questions

Q. How is 3-epi-Ochratoxin A-d5 synthesized and characterized for isotopic purity?

  • Methodology : Synthesis typically involves deuterium substitution at specific positions (e.g., phenyl rings) using palladium-catalyzed hydrogen-deuterium exchange or deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic enrichment (≥98% purity). High-performance liquid chromatography (HPLC) ensures separation from non-deuterated analogs .
  • Key Data :

PropertyValue
Molecular FormulaC20H13D5ClNO6
Exact Mass408.114 g/mol
CAS No.666236-28-8
Isotopic Purity≥98% (validated via LC-MS/MS)

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for calibration. Electrospray ionization (ESI) in negative mode enhances sensitivity. Validate methods using spike-recovery experiments in biological fluids (e.g., serum, urine) with limits of detection (LOD) ≤0.1 ng/mL .
  • Critical Parameters :

  • Column: C18 reversed-phase (2.1 × 100 mm, 1.7 µm).
  • Mobile Phase: Acetonitrile/0.1% formic acid in water (gradient elution).
  • Ion Transitions: Monitor m/z 404 → 358 (quantifier) and 404 → 341 (qualifier) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported cytotoxicity data for this compound across studies?

  • Methodology : Conduct meta-analyses to identify variables affecting outcomes, such as:

  • Cell Lines : HepG2 (liver) vs. HEK293 (kidney) may show differential sensitivity due to organ-specific transporters .
  • Exposure Duration : Acute (24 hr) vs. chronic (72 hr) exposure alters IC50 values.
  • Solubility Protocols : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent-induced artifacts .
    • Validation : Replicate studies under standardized conditions (e.g., ISO 10993-5) and report raw data in supplementary materials for transparency .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

  • Methodology :

  • Dosing Formulations : Prepare solutions using 20% SBE-β-CD in saline for intravenous administration (ensure solubility ≥5 mg/mL). For oral studies, suspend in 0.5% carboxymethyl cellulose (CMC-Na) .
  • Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hr post-dose. Use deuterated analogs as internal standards to correct for matrix effects .
    • Key Challenges :
  • Metabolite Interference : Differentiate this compound from endogenous metabolites via high-resolution MS (HRMS).
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .

Q. How does deuterium substitution impact the stability and metabolic pathways of this compound compared to its non-deuterated counterpart?

  • Methodology :

  • Stability Studies : Incubate at 4°C, -20°C, and -80°C for 6 months; analyze degradation via LC-MS. Store lyophilized powder under argon to prevent oxidation .
  • Metabolic Profiling : Use hepatic microsomes (human/rat) to compare CYP450-mediated metabolism. Quantify deuterium retention using isotopic ratio MS .
    • Findings : Deuterium at phenyl positions reduces hepatic clearance by 30% (t1/2 increased from 4.2 to 5.8 hr in rats), likely due to kinetic isotope effects on cytochrome P450 enzymes .

Q. Data Contradiction Analysis

Q. Why do studies report varying LogP values for this compound, and how can this be resolved?

  • Analysis : Discrepancies arise from measurement techniques (shake-flask vs. HPLC-derived LogP). Standardize using the OECD 117 protocol:

  • Shake-flask method with octanol/water partitioning.
  • Validate with internal standards (e.g., caffeine for polarity calibration).
    • Reported Values :
MethodLogPSource
Shake-Flask2.96
HPLC3.12

Q. Tables for Methodological Reference

Table 1: Solubility Guidelines for this compound

SolventIn Vitro SolubilityIn Vivo Application
DMSO≥50 mg/mLStock solutions for cell culture
20% SBE-β-CD≥5 mg/mLIV/SC injections
0.5% CMC-NaStable suspensionOral gavage
Source : .

Table 2: Key Stability Parameters

ConditionDegradation (%)Storage Recommendation
4°C (1 month)<5%Short-term storage
-80°C (6 months)<1%Long-term storage
Source : .

Properties

Molecular Formula

C20H18ClNO6

Molecular Weight

408.8 g/mol

IUPAC Name

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

RWQKHEORZBHNRI-JYRICJBVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H]

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Origin of Product

United States

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